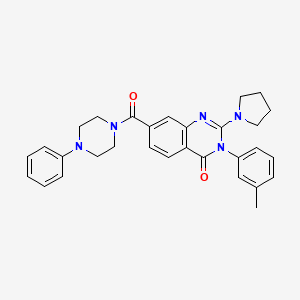

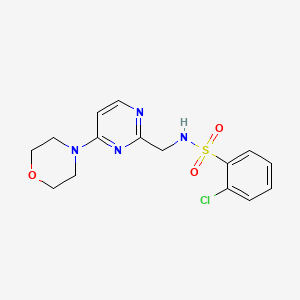

![molecular formula C20H21N5O3S B2517012 2-(4-(1H-四唑-1-基)苯甲酰胺)-6-甲基-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯 CAS No. 887349-16-8](/img/structure/B2517012.png)

2-(4-(1H-四唑-1-基)苯甲酰胺)-6-甲基-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is a molecule that has been synthesized and studied for its potential pharmaceutical applications. The specific compound mentioned includes a tetrazolyl and benzamido substituent, suggesting it may have unique chemical and biological properties.

Synthesis Analysis

The synthesis of related ethyl tetrahydrobenzo[b]thiophene carboxylate derivatives has been reported in the literature. For instance, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile led to the formation of compound 3, which could further react with various chemical reagents to yield fused thiophene derivatives with potential pharmaceutical uses . Another related synthesis involves the condensation reaction of salicylaldehyde with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, leading to a Schiff base derivative . These methods indicate that the compound of interest could be synthesized through similar pathways involving diazo reactions or condensation steps.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods. For example, Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate was characterized using spectroscopic methods and confirmed by X-ray diffraction, revealing C–H…π intermolecular interactions that stabilize the crystal structure . This suggests that the compound of interest may also exhibit specific intermolecular interactions that could be elucidated through similar analytical techniques.

Chemical Reactions Analysis

The reactivity of ethyl tetrahydrobenzo[b]thiophene carboxylate derivatives towards different chemical reagents has been explored, leading to the formation of various heterocyclic compounds. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates reacted with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . This indicates that the compound of interest may also participate in diverse chemical reactions, potentially leading to a variety of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their response to irradiation. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized and its single crystals were irradiated, leading to the formation of radicals as studied by electron spin resonance (ESR) . This provides insight into the stability and radical formation potential of the compound of interest under similar conditions. Additionally, the anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has been investigated, revealing significant biological effects . This suggests that the compound of interest may also exhibit notable physical, chemical, and biological properties that could be further explored for pharmaceutical applications.

科学研究应用

合成和化学反应性

2-(4-(1H-四唑-1-基)苯甲酰胺)-6-甲基-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯化合物由于其对不同亲核试剂的反应性而参与各种杂环化合物的合成。例如,它已被用于吡唑、异恶唑、嘧啶、三嗪、吡唑并吡啶和吡唑并嘧啶衍生物的合成,展示了其在有机合成中的多功能性。由于其结构多样性和生物活性,此类化合物在药物应用中具有显着潜力 (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

抗风湿潜力

该化合物及其金属配合物,特别是与 Co(II)、Cu(II) 和 Zn(II) 的配合物,已被合成并显示出在体内模型中显着的抗氧化、镇痛和抗风湿作用。这为开发针对风湿病的新型治疗剂提供了有希望的途径 (Sherif & Hosny, 2014).

抗癌活性

利用噻吩并入硫脲代换基作为前体的研究已经导致合成出对结肠 HCT-116 人癌细胞系具有有效抗癌活性的化合物。这表明 2-(4-(1H-四唑-1-基)苯甲酰胺)-6-甲基-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯衍生物在癌症治疗中的潜力 (Abdel-Motaal, Alanzy, & Asem, 2020).

抗菌和抗氧化特性

该化合物参与了合成具有显着抗菌和抗氧化活性的新型结构。这些发现对于开发针对病原微生物和与氧化应激相关的疾病的新型药物至关重要 (Raghavendra et al., 2016).

聚合和材料科学

该化合物还在聚合领域得到了探索,在聚合领域,它作为单体用于合成在材料科学中具有潜在应用的聚合物。此类聚合物因其热稳定性、共聚反应率和生物活性而受到研究,为开发具有特定性质的功能材料开辟了新途径 (Elsabee, Ali, Mokhtar, & Eweis, 2011).

安全和危害

As with any chemical compound, the safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize any potential risks.

未来方向

The future directions for research on this compound could include further exploration of its synthesis, investigation of its reactivity, and evaluation of its potential uses, particularly if it shows promising biological activity.

Please note that this is a general analysis based on the structure of the compound and the functional groups present. For a more detailed and specific analysis, more information would be needed, such as experimental data or results from computational studies.

属性

IUPAC Name |

ethyl 6-methyl-2-[[4-(tetrazol-1-yl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3S/c1-3-28-20(27)17-15-9-4-12(2)10-16(15)29-19(17)22-18(26)13-5-7-14(8-6-13)25-11-21-23-24-25/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPUCMLZIJDEII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

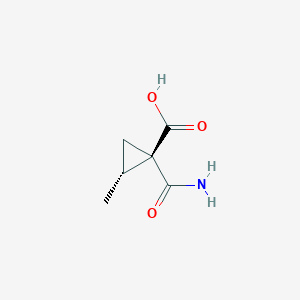

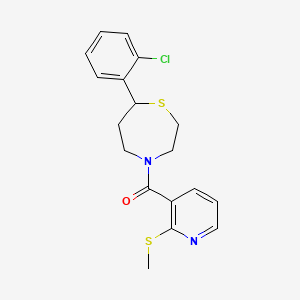

![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)

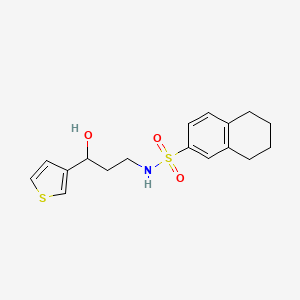

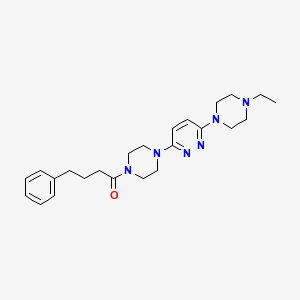

![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2516937.png)

![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)

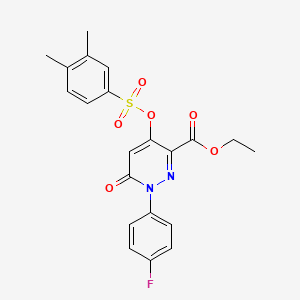

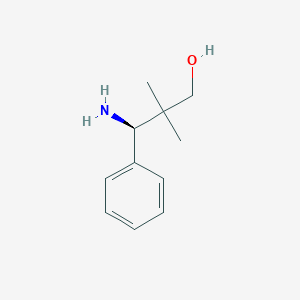

![{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2516947.png)

![5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2516948.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2516950.png)